1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SD-57881 involves multiple steps, starting with the preparation of the benzothiazole core. The reaction typically involves the condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions. The resulting intermediate is then subjected to sulfonylation using a sulfonyl chloride, followed by carbamoylation to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of SD-57881 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
SD-57881 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
SD-57881 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of SD-57881 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-benzothiazole
- 2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-benzothiazole
- 2-[({[(4-bromophenyl)sulfonyl]amino}carbonyl)amino]-1,3-benzothiazole
Uniqueness
SD-57881 stands out due to its specific substitution pattern on the benzothiazole core, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H13N3O3S2/c1-10-6-8-11(9-7-10)23(20,21)18-14(19)17-15-16-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H2,16,17,18,19) |
InChI Key |
QBCQRNFZSOLOGV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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